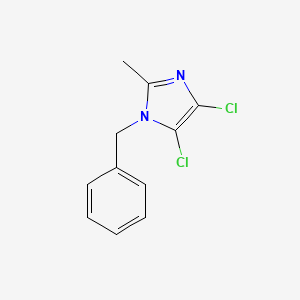![molecular formula C12H17NO2 B2934911 N-[(2-Prop-1-en-2-yloxolan-3-yl)methyl]but-2-ynamide CAS No. 2411307-20-3](/img/structure/B2934911.png)
N-[(2-Prop-1-en-2-yloxolan-3-yl)methyl]but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Prop-1-en-2-yloxolan-3-yl)methyl]but-2-ynamide, also known as propargyl alcohol-derived allylic amine (PAAA), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PAAA is a versatile molecule that can be synthesized using different methods, and its unique structure allows it to exhibit diverse biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of PAAA is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biochemical pathways. PAAA has been shown to inhibit monoamine oxidase (MAO), an enzyme that is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. PAAA has also been shown to inhibit acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in various cognitive processes.
Biochemical and Physiological Effects
PAAA exhibits diverse biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. PAAA has been shown to scavenge free radicals and prevent oxidative damage to cells and tissues. PAAA has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, PAAA has been shown to protect neurons from oxidative stress and prevent neuronal cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of PAAA is its versatility, which allows it to be used in various laboratory experiments. PAAA is also relatively easy to synthesize, and the reaction conditions can be easily optimized to achieve high yields and purity. However, one of the limitations of PAAA is its potential toxicity, which can limit its use in certain experiments. In addition, the mechanism of action of PAAA is not fully understood, which can make it difficult to interpret the results of certain experiments.
Direcciones Futuras
There are several future directions for the research on PAAA. One area of interest is the development of PAAA-based drugs for the treatment of various diseases. Another area of interest is the use of PAAA as a building block for the synthesis of functional materials, including polymers and nanoparticles. In addition, further studies are needed to fully understand the mechanism of action of PAAA and its potential toxicity.
Métodos De Síntesis
PAAA can be synthesized using different methods, including the reaction of N-[(2-Prop-1-en-2-yloxolan-3-yl)methyl]but-2-ynamide alcohol with an amine, the reaction of N-[(2-Prop-1-en-2-yloxolan-3-yl)methyl]but-2-ynamide alcohol with an amine salt, and the reaction of N-[(2-Prop-1-en-2-yloxolan-3-yl)methyl]but-2-ynamide alcohol with an amine and a base. The most commonly used method involves the reaction of N-[(2-Prop-1-en-2-yloxolan-3-yl)methyl]but-2-ynamide alcohol with an amine, which produces PAAA in good yields. The reaction is usually carried out under mild reaction conditions, and the purity of the product can be improved using various purification techniques.
Aplicaciones Científicas De Investigación
PAAA has been extensively studied for its potential applications in various fields, including medicinal chemistry, catalysis, and materials science. In medicinal chemistry, PAAA has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. PAAA has also been used as a ligand for metal-catalyzed reactions, which can be used to synthesize complex organic molecules. In materials science, PAAA has been used as a building block for the synthesis of functional materials, including polymers and nanoparticles.
Propiedades
IUPAC Name |
N-[(2-prop-1-en-2-yloxolan-3-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-5-11(14)13-8-10-6-7-15-12(10)9(2)3/h10,12H,2,6-8H2,1,3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETGREYDYCPUSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1CCOC1C(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dichlorophenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2934828.png)



![(5-Methylisoxazol-3-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2934836.png)
![2-Chloro-1-[2-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B2934838.png)





![(4-(3,4-dimethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2934848.png)

